molecular formula C13H15N B13044255 (R)-1-(Naphthalen-2-YL)propan-1-amine

(R)-1-(Naphthalen-2-YL)propan-1-amine

Cat. No.: B13044255
M. Wt: 185.26 g/mol
InChI Key: IAXXIFPEUHKYRY-CYBMUJFWSA-N
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Description

®-1-(Naphthalen-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a naphthalene ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-2-YL)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the propan-1-amine group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Naphthalen-2-YL)propan-1-amine may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(Naphthalen-2-YL)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-1-(Naphthalen-2-YL)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Naphthalen-1-YL)ethanamine
  • (S)-1-(Naphthalen-2-YL)propan-1-amine
  • ®-1-(Naphthalen-1-YL)propan-1-amine

Uniqueness

®-1-(Naphthalen-2-YL)propan-1-amine is unique due to its specific stereochemistry and the position of the naphthalene ring

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(1R)-1-naphthalen-2-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3/t13-/m1/s1

InChI Key

IAXXIFPEUHKYRY-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C1=CC2=CC=CC=C2C=C1)N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

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